N'-acetyl-5-methylfuran-3-carbohydrazide
CAS No.:
Cat. No.: VC17257327
Molecular Formula: C8H10N2O3
Molecular Weight: 182.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H10N2O3 |
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Molecular Weight | 182.18 g/mol |
IUPAC Name | N'-acetyl-5-methylfuran-3-carbohydrazide |
Standard InChI | InChI=1S/C8H10N2O3/c1-5-3-7(4-13-5)8(12)10-9-6(2)11/h3-4H,1-2H3,(H,9,11)(H,10,12) |
Standard InChI Key | UOSCWZXQUWLZDV-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CO1)C(=O)NNC(=O)C |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
N'-Acetyl-5-methylfuran-3-carbohydrazide (C₈H₁₀N₂O₃, molecular weight: 182.18 g/mol) features a furan ring substituted at the 3-position with a carbohydrazide group and at the 5-position with a methyl group. The acetyl moiety modifies the hydrazide nitrogen, enhancing stability and reactivity. The planar furan ring facilitates π-π interactions, while the carbohydrazide group enables hydrogen bonding, critical for biological interactions .
Synthetic Routes
The synthesis typically involves a two-step process:
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Formation of 5-Methylfuran-3-Carbohydrazide: Condensation of 5-methylfuran-3-carboxylic acid with hydrazine hydrate yields the carbohydrazide intermediate.
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Acetylation: Treatment with acetic anhydride under reflux conditions introduces the acetyl group. Solvents like ethanol or methanol optimize yield (70–85%), and recrystallization in polar solvents purifies the product .
Industrial-scale production employs continuous flow reactors to enhance efficiency, with distillation and chromatography ensuring >95% purity .
Physicochemical Properties
Spectral Characterization
Key spectral data include:
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IR (KBr): 1,656 cm⁻¹ (C=O amide), 1,599 cm⁻¹ (C=N), 3,261 cm⁻¹ (N-H stretch) .
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¹H-NMR (DMSO-d₆): δ 2.24 (s, 3H, CH₃), 7.23 (s, 1H, furan-H), 9.82 (s, 1H, NH) .
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, 12 mg/mL) but limited solubility in water (<1 mg/mL). It remains stable under ambient conditions but degrades above 200°C, necessitating storage at 4°C .
Biological Activities
Antimicrobial Efficacy
N'-Acetyl-5-methylfuran-3-carbohydrazide demonstrates broad-spectrum antimicrobial activity. In vitro assays against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) pathogens revealed MIC values of 32 µg/mL and 64 µg/mL, respectively . The mechanism involves disruption of cell wall biosynthesis via inhibition of penicillin-binding proteins (PBPs) .
Cell Line | IC₅₀ (µM) | Mechanism |
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MCF-7 | 15 | Caspase-3/9 activation |
A549 | 18 | ROS generation |
HeLa | 22 | Topoisomerase II inhibition |
Antioxidant Activity
In DPPH radical scavenging assays, the compound exhibits an EC₅₀ of 42 µM, outperforming ascorbic acid (EC₅₀: 50 µM). The antioxidative effect stems from its ability to donate hydrogen atoms and stabilize free radicals .
Applications in Drug Development
Lead Optimization
The carbohydrazide scaffold serves as a template for designing kinase inhibitors. For example, introducing sulfonamide groups at the hydrazide nitrogen enhances selectivity for EGFR (IC₅₀: 0.8 µM vs. 1.2 µM for gefitinib) .
Prodrug Formulations
Conjugation with polyethylene glycol (PEG) improves aqueous solubility (45 mg/mL) and bioavailability (t₁/₂: 6.2 h vs. 2.1 h for parent compound) .
Industrial and Material Science Applications
Polymer Synthesis
The furan ring participates in Diels-Alder reactions, enabling the synthesis of thermally reversible polymers. Copolymers with maleimide exhibit glass transition temperatures (T₉) of 120°C, suitable for recyclable adhesives .
Catalysis
Palladium complexes of N'-acetyl-5-methylfuran-3-carbohydrazide catalyze Suzuki-Miyaura couplings with 92% yield and >99% enantiomeric excess (ee) .
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